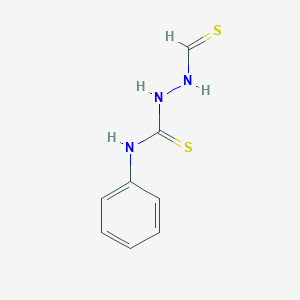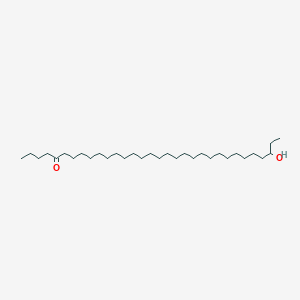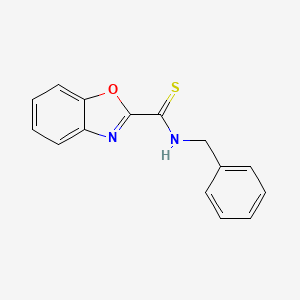
2-(Dodecanoylamino)-N,N-diethyl-N-methylethan-1-aminium methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dodecanoylamino)-N,N-diethyl-N-methylethan-1-aminium methyl sulfate is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecanoylamino)-N,N-diethyl-N-methylethan-1-aminium methyl sulfate typically involves the reaction of dodecanoyl chloride with N,N-diethyl-N-methylethan-1-amine in the presence of a base such as triethylamine. The resulting intermediate is then quaternized with methyl sulfate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dodecanoylamino)-N,N-diethyl-N-methylethan-1-aminium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or hydroxides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
2-(Dodecanoylamino)-N,N-diethyl-N-methylethan-1-aminium methyl sulfate has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate membrane permeability and transport mechanisms.
Medicine: Explored for its potential antimicrobial properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the quaternary ammonium group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and enhance the solubility of hydrophobic substances. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and alter protein conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with a similar structure but a different alkyl chain length.
Dodecyltrimethylammonium chloride (DTAC): Similar in structure but with a chloride counterion instead of methyl sulfate.
Uniqueness
2-(Dodecanoylamino)-N,N-diethyl-N-methylethan-1-aminium methyl sulfate is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group with a methyl sulfate counterion. This combination provides distinct surfactant properties and makes it suitable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
90540-30-0 |
|---|---|
Molekularformel |
C20H44N2O5S |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
2-(dodecanoylamino)ethyl-diethyl-methylazanium;methyl sulfate |
InChI |
InChI=1S/C19H40N2O.CH4O4S/c1-5-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21(4,6-2)7-3;1-5-6(2,3)4/h5-18H2,1-4H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
CCCKHJYKOHWHDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCC[N+](C)(CC)CC.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




acetic acid](/img/structure/B14349602.png)



![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)







